Bromuro de Etilmagnesio

Descripción general

Descripción

Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent commonly used in the synthesis of polymers and unsaturated phosphonites .

Synthesis Analysis

Ethynylmagnesium bromide is synthesized by introducing acetylene into a cooled solution of ethylmagnesium bromide . It is commercially available, usually as a solution in diethyl ether or tetrahydrofuran .Molecular Structure Analysis

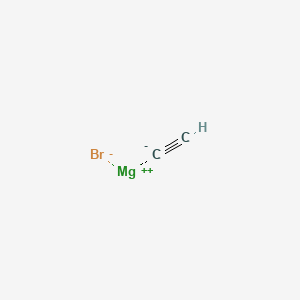

The linear formula of Ethynylmagnesium bromide is HC≡CMgBr . The molecular weight is 129.24 .Chemical Reactions Analysis

Ethynylmagnesium bromide is highly reactive towards various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters . It is also used in the synthesis of polymers and unsaturated phosphonites .Physical And Chemical Properties Analysis

Ethynylmagnesium bromide is a 0.5M solution in THF with a density of 0.94 g/mL at 25°C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Síntesis Orgánica

El bromuro de etilmagnesio es un reactivo fundamental en la síntesis orgánica . Sirve como un equivalente de carbanión, que se puede utilizar para la formación de enlaces carbono-carbono para formar esqueletos de carbono de compuestos orgánicos . Es altamente reactivo hacia varios electrófilos, incluidos compuestos carbonílicos como aldehídos, cetonas y ésteres .

Introducción de funcionalidad acetilénica

Los haluros de alquinilmagnesio, como el this compound, se utilizan para la introducción de funcionalidad acetilénica . Generalmente se prepara mediante una reacción gas-líquido altamente exotérmica de acetileno con un reactivo alquil-Grignard .

3. Preparación y uso en microreactores de flujo Debido a la alta reactividad del this compound, a menudo es difícil controlar las reacciones, especialmente en producciones industriales a gran escala . Por lo tanto, se utilizan microreactores de flujo para realizar la preparación y el uso de tales especies organometálicas altamente reactivas de forma controlada .

Injerto de polímero alifático

La solución de this compound se puede utilizar en el injerto de polímeros alifáticos . Este proceso implica la adición de this compound al polímero, lo que puede modificar sus propiedades .

Síntesis de especies que contienen antraceno

La solución de this compound se puede utilizar en la síntesis de especies que contienen antraceno, como el 1,8-dicloro-10-(etinil)antraceno . El antraceno es un hidrocarburo aromático policíclico sólido de fórmula C14H10, que consta de tres anillos de benceno fusionados .

6. Preparación del componente alquino en la metástasis cruzada enino La solución de this compound se puede utilizar en la preparación del componente alquino en una metástasis cruzada enino que conduce a dienos conjugados . Este es un tipo de reacción de metástasis de olefina que produce alqueno como producto .

Mecanismo De Acción

Target of Action

Ethynylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are commonly used in organic synthesis . The primary targets of Ethynylmagnesium Bromide are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

Ethynylmagnesium Bromide, as a Grignard reagent, interacts with its targets by serving as a carbanion equivalent . This means it can donate electrons and form new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The action of Ethynylmagnesium Bromide affects several biochemical pathways. For instance, it is used in the grafting of aliphatic polymers , the synthesis of anthracene-containing species , and the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . These processes involve complex biochemical pathways that result in the formation of new organic compounds.

Pharmacokinetics

It’s important to note that as a highly reactive compound, ethynylmagnesium bromide is typically used in controlled environments, such as flow microreactors , to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of Ethynylmagnesium Bromide’s action are diverse, given its role in the synthesis of various organic compounds. For example, it can contribute to the formation of polymers and unsaturated phosphonites , or be used in the ethynylation of chiral α-dibenzylamino aldehydes .

Action Environment

The action, efficacy, and stability of Ethynylmagnesium Bromide are influenced by several environmental factors. For instance, its reactivity increases with an increase in the difference in electronegativity between the metal (magnesium) and carbon . Additionally, reactions involving Ethynylmagnesium Bromide are often extremely fast and highly exothermic, making the reactions difficult or even impossible to control in conventional batch reactors . Therefore, the use of flow microreactors is preferred for performing the preparation and use of such highly reactive organometallic species in a controlled way .

Safety and Hazards

Ethynylmagnesium bromide is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethynylmagnesium Bromide is a highly reactive species, which makes it a valuable tool in biochemical reactions . It is often used in the synthesis of polymers and unsaturated phosphonites

Cellular Effects

As a Grignard reagent, it is known to be highly reactive, which suggests that it could potentially interact with a variety of cellular components and processes

Molecular Mechanism

The molecular mechanism of Ethynylmagnesium Bromide is largely based on its reactivity. As a Grignard reagent, it can act as a nucleophile, forming new carbon-carbon bonds in organic synthesis This suggests that it could potentially interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

Propiedades

IUPAC Name |

magnesium;ethyne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBJRRFCPYLIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399009 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4301-14-8 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of Ethynylmagnesium Bromide?

A1: Ethynylmagnesium Bromide acts as a nucleophile. The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the common applications of Ethynylmagnesium Bromide in organic synthesis?

A2: Ethynylmagnesium Bromide finds extensive use in synthesizing various compounds, including:

- C-Nucleosides: These molecules are crucial in medicinal chemistry and often involve attaching sugar moieties to heterocyclic rings. [, , , , , , ]

- Natural Product Intermediates: Ethynylmagnesium Bromide helps build complex structures found in natural products like ginkgolide B and sarain A. [, ]

- Fluorescent Pyrazoles: These compounds are valuable in materials science, and ethynylmagnesium bromide facilitates their synthesis through multi-component reactions. []

- Anthracyclines: These molecules possess anti-cancer properties, and ethynylmagnesium bromide contributes to constructing their tetracyclic carbon skeleton. []

Q3: Can you provide an example of Ethynylmagnesium Bromide's role in synthesizing C-nucleosides?

A3: In the synthesis of 3-(β-D-xylofuranosyl)pyrazole, ethynylmagnesium bromide reacts with 2,3,4-tri-O-benzyl-D-xylopyranose to form a key D-ido-diol intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the desired C-nucleoside. []

Q4: Does Ethynylmagnesium Bromide exhibit stereoselectivity in its reactions?

A4: Yes, the stereoselectivity of reactions with Ethynylmagnesium Bromide can vary depending on the substrates and reaction conditions. For instance, reactions with erythrulose derivatives typically yield a specific stereoisomer. Still, by modifying conditions or using catalysts like Titanium(IV) isopropoxide (Ti(OiPr)₄), the stereochemical outcome can be reversed, achieving high levels of control. []

Q5: Are there ways to influence the regioselectivity of Ethynylmagnesium Bromide additions?

A5: Research suggests that reaction conditions and the nature of the substrates play crucial roles. For example, in reactions with α,β-O-isopropylidene-erythrulose derivatives, altering reaction parameters or employing Ti(OiPr)₄ as a catalyst can switch the major product from one stereoisomer to another. []

Q6: What precautions are necessary when handling Ethynylmagnesium Bromide?

A6: Ethynylmagnesium Bromide is a reactive compound and should be handled with care under inert conditions, typically using nitrogen or argon atmospheres, to prevent unwanted reactions with moisture and air.

Q7: Is spectroscopic data available for Ethynylmagnesium Bromide and its derivatives?

A7: Yes, various spectroscopic techniques are employed to characterize Ethynylmagnesium Bromide and the compounds derived from reactions where it is used. These techniques include:

- Nuclear Magnetic Resonance (NMR): This technique, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is invaluable for determining the structure and purity of synthesized compounds. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in molecules, particularly the characteristic peaks associated with C≡C and other relevant functional groups present in Ethynylmagnesium Bromide derivatives. [, , ]

Q8: What safety precautions should be taken when working with Ethynylmagnesium Bromide?

A8: Ethynylmagnesium Bromide is a reactive organometallic reagent and should be handled with caution:

Q9: How has the use of Ethynylmagnesium Bromide in organic synthesis evolved?

A9: The use of Grignard reagents, including Ethynylmagnesium Bromide, has been a cornerstone of organic synthesis for over a century. While initially, these reagents were primarily employed for simple additions to carbonyl compounds, their applications have expanded significantly.

Q10: What are potential future directions for research involving Ethynylmagnesium Bromide?

A10:

Catalysis: Exploring the use of Ethynylmagnesium Bromide in conjunction with transition metal catalysts to enable milder reaction conditions and greater selectivity. [, ] * New Reactions: Investigating novel transformations and reaction partners for Ethynylmagnesium Bromide to expand its synthetic utility further.* Flow Chemistry:* Adapting reactions involving Ethynylmagnesium Bromide to flow chemistry setups for enhanced safety and scalability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.